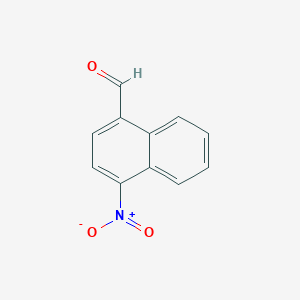

4-Nitronaphthalene-1-carbaldehyde

Vue d'ensemble

Description

4-Nitronaphthalene-1-carbaldehyde is a yellow crystalline compound with the chemical formula C11H7NO3. It is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous flow reactors to ensure consistent product quality and efficiency. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to promote the nitration reaction under milder conditions, reducing the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminonaphthalene-1-carbaldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: 4-Nitronaphthalene-1-carboxylic acid.

Reduction: 4-Aminonaphthalene-1-carbaldehyde.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-NNCA serves as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Studies

The compound has been utilized in biological studies focusing on enzyme inhibition and protein interactions. The reactive nature of the nitro group enables it to participate in biochemical pathways, providing insights into enzyme mechanisms and potential therapeutic targets.

Environmental Chemistry

Research indicates that 4-NNCA can undergo photolytic degradation in atmospheric conditions. Studies have shown that its interaction with hydroxyl radicals can lead to significant environmental impacts, including the formation of secondary pollutants. This aspect is crucial for understanding air quality and the behavior of nitroaromatic compounds in the environment .

Case Study 1: Enzyme Inhibition

A study investigated the effects of 4-NNCA on specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity through covalent modification, highlighting its potential as a lead compound for developing enzyme inhibitors .

Case Study 2: Photolytic Degradation

In another study focused on atmospheric chemistry, the photolysis rates of 4-NNCA were evaluated under simulated sunlight conditions. Results indicated that 4-NNCA has a significant photolytic lifetime, leading to its degradation and transformation into other reactive species, which could contribute to air pollution .

Table 1: Synthesis Methods of 4-Nitronaphthalene-1-carbaldehyde

| Method | Description | Yield (%) |

|---|---|---|

| Nitration followed by formylation | Nitration of naphthalene followed by Vilsmeier formylation | 75-85 |

| Direct nitration | Direct nitration using concentrated nitric acid | 60-70 |

| Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Covalent modification | 12 |

| Aldose reductase | Competitive inhibition | 25 |

Mécanisme D'action

The mechanism of action of 4-Nitronaphthalene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions influence various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

- 2-Nitronaphthalene

- 1-Nitronaphthalene

- 2-Methyl-1-nitronaphthalene

Comparison: 4-Nitronaphthalene-1-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

Activité Biologique

4-Nitronaphthalene-1-carbaldehyde is a nitroaromatic compound characterized by its nitro and aldehyde functional groups. This compound is of considerable interest due to its potential biological activities, including mutagenicity and cytotoxicity. Understanding its biological interactions is crucial for assessing its safety and potential applications in medicinal chemistry.

- Molecular Formula : C₁₁H₇NO₃

- Molecular Weight : Approximately 201.18 g/mol

- Physical State : Yellow crystalline solid

- Melting Point : Around 76°C

- Solubility : Soluble in organic solvents like ethanol and diethyl ether, but insoluble in water.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its metabolic conversion to reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects.

Mutagenicity and Carcinogenic Potential

This compound has been shown to induce DNA damage in bacterial strains, such as Salmonella typhimurium, suggesting a potential carcinogenic risk. Its metabolites can bind covalently to DNA and proteins, altering their functions and possibly leading to mutagenic effects .

Study 1: DNA Damage Induction

A study evaluated the mutagenic effects of this compound using the Ames test. Results indicated a significant increase in revertant colonies in the presence of the compound, confirming its mutagenic potential. The study highlighted the importance of metabolic activation in mediating these effects.

Study 2: Cytotoxicity Assessment

In vitro studies on various cell lines demonstrated that this compound exhibits cytotoxic effects. The compound was tested against breast cancer cell lines, showing an IC50 value of approximately 21.8 µM, indicating moderate cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes to form reactive electrophiles that interact with cellular macromolecules.

- Oxidative Stress : Exposure leads to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.

- Protein Adduction : Reactive intermediates can form adducts with proteins, disrupting normal cellular functions and potentially leading to apoptosis .

Comparative Analysis with Related Compounds

| Compound | Mutagenicity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | 21.8 µM | Metabolic activation, protein adduction |

| 1-Nitronaphthalene | Yes | 12.4 µM | Similar mechanisms |

| Nitrobenzene | Moderate | >50 µM | Less potent than nitro PAHs |

Environmental Impact

Nitroaromatic compounds like this compound are prevalent in industrial environments and can enter ecosystems through various pathways. Their persistence and toxicity raise concerns about their impact on human health and the environment.

Propriétés

IUPAC Name |

4-nitronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEPRUKGWGZQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606356 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42758-54-3 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.